Azukisaponin VI

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

82801-39-6 |

|---|---|

Molecular Formula |

C54H86O25 |

Molecular Weight |

1135.2 g/mol |

IUPAC Name |

3,4-dihydroxy-6-[[4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-11-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C54H86O25/c1-49-13-14-50(2,48(71)79-46-40(68)35(63)32(60)26(75-46)20-72-44-38(66)33(61)30(58)24(18-55)73-44)17-23(49)22-7-8-28-51(3)11-10-29(52(4,21-57)27(51)9-12-54(28,6)53(22,5)16-15-49)76-47-42(37(65)36(64)41(77-47)43(69)70)78-45-39(67)34(62)31(59)25(19-56)74-45/h7,23-42,44-47,55-68H,8-21H2,1-6H3,(H,69,70) |

InChI Key |

YRJVEPWBEBAMTP-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)(C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |

melting_point |

223 - 225 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Azukisaponin VI: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of Azukisaponin VI, a triterpenoid saponin isolated from the adzuki bean (Vigna angularis). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It details the chemical structure, physicochemical properties, and relevant experimental protocols for the isolation and analysis of this compound. Furthermore, it explores the potential biological activities of related saponins, offering insights into possible mechanisms of action.

Chemical Structure and Properties

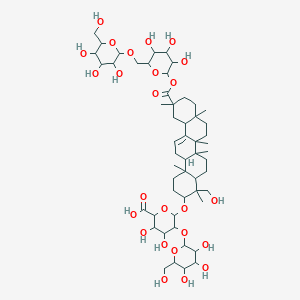

This compound is a complex triterpenoid saponin with the molecular formula C₅₄H₈₆O₂₅ and a molecular weight of 1135.25 g/mol .[1] Its systematic IUPAC name is 3-O-[β-D-glucopyranosyl(1→2)-β-D-glucuronopyranosyl]-29-O-[β-D-glucopyranosyl(1→6)-β-D-glucopyranosyl]azukisapogenol.[2] The structure consists of a pentacyclic triterpene aglycone, azukisapogenol, linked to two separate sugar chains, making it a bidesmosidic saponin.

The aglycone, azukisapogenol, is an oleanene-type triterpenoid. One sugar chain, a disaccharide composed of glucuronic acid and glucose, is attached at the C-3 position. A second disaccharide, also composed of two glucose units, is attached at the C-29 position.[2]

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₅₄H₈₆O₂₅ | [1] |

| Molecular Weight | 1135.25 g/mol | |

| CAS Number | 82801-39-6 | [1] |

| Appearance | White amorphous powder | |

| Melting Point | 223-225 °C | [1] |

Experimental Protocols

Extraction and Isolation of this compound from Vigna angularis

The following protocol describes a general method for the extraction and isolation of saponins from adzuki beans, which can be adapted for the specific purification of this compound.[3][4]

Workflow for Saponin Extraction and Isolation:

Caption: A generalized workflow for the extraction and isolation of this compound.

Detailed Steps:

-

Preparation of Plant Material: Dried adzuki beans are ground into a fine powder.

-

Defatting: The powder is first defatted by extraction with n-hexane to remove lipids.

-

Saponin Extraction: The defatted powder is then extracted with 70% aqueous ethanol at room temperature. This process is typically repeated multiple times to ensure complete extraction.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure to remove the ethanol.

-

Liquid-Liquid Extraction: The resulting aqueous extract is subjected to liquid-liquid extraction with water-saturated n-butanol. The saponins will partition into the n-butanol layer.

-

Purification: The butanolic extract is concentrated and then subjected to a series of column chromatography steps. This may include silica gel chromatography followed by reversed-phase (ODS) column chromatography.

-

Final Purification: Final purification to obtain this compound is typically achieved using preparative high-performance liquid chromatography (HPLC).

Structural Elucidation Methods

The chemical structure of this compound has been determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a key technique for the structural analysis of saponins.

-

Fragmentation Pattern: In negative ion mode, the [M-H]⁻ ion is observed. The fragmentation pattern of this compound in MS/MS experiments reveals the sequential loss of sugar residues, allowing for the determination of the sugar sequence and the mass of the aglycone. For this compound, characteristic fragment ions corresponding to the loss of glucose and glucuronic acid units are observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for the complete structural elucidation of complex molecules like this compound.

-

¹H NMR: Provides information on the chemical environment of protons, including the anomeric protons of the sugar units, which helps to determine the stereochemistry of the glycosidic linkages.

-

¹³C NMR: Provides information on the carbon skeleton of the aglycone and the sugar moieties. The chemical shifts of the anomeric carbons are indicative of the type of sugar and the configuration of the glycosidic bond.

-

2D NMR: Experiments such as HMBC are crucial for establishing the connectivity between the sugar units and the aglycone, as well as the linkages between the individual sugar residues.

Quantitative Analysis

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the method of choice for the quantitative analysis of this compound in plant extracts.

HPLC-MS Parameters for Quantification of this compound in Adzuki Beans: [5]

| Parameter | Condition |

| HPLC System | Agilent 1100 series or equivalent |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of acetonitrile and water with a modifier (e.g., formic acid or ammonium acetate) |

| Detection | Mass Spectrometer with Electrospray Ionization (ESI) |

| Ionization Mode | Negative or Positive Ion Mode |

| Quantification | Based on the peak area of the [M-H]⁻ or [M+H]⁺ ion in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. |

A study quantifying saponins in an adzuki bean extract reported the content of this compound to be 206.3 mg/g in a saponin-rich extract.[5]

Potential Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly affected by this compound are limited, the broader class of triterpenoid saponins, particularly those from related plant species, are known to possess significant anti-inflammatory properties.[6][7] The primary mechanisms of action often involve the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][6][7]

Hypothesized Anti-Inflammatory Signaling Pathway of Saponins:

Caption: Hypothesized mechanism of the anti-inflammatory action of saponins.

Pathway Description:

-

Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of bacterial cell walls, binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages.

-

Activation of Downstream Signaling: This binding event triggers intracellular signaling cascades, leading to the activation of the IκB kinase (IKK) complex and the Mitogen-Activated Protein Kinase (MAPK) family members (p38, JNK, and ERK).

-

NF-κB Activation: The activated IKK complex phosphorylates the inhibitory protein IκB, leading to its degradation. This releases the transcription factor NF-κB, allowing it to translocate into the nucleus.

-

MAPK Activation: The MAPK pathway is also activated, leading to the phosphorylation and activation of various transcription factors, including those that can cooperate with NF-κB.

-

Pro-inflammatory Gene Expression: In the nucleus, NF-κB and other activated transcription factors bind to the promoter regions of pro-inflammatory genes, leading to the increased expression of cytokines (e.g., TNF-α, IL-6), enzymes (e.g., COX-2, iNOS), and other mediators of inflammation.

-

Inhibition by Saponins: Triterpenoid saponins, and potentially this compound, are hypothesized to exert their anti-inflammatory effects by inhibiting the activation of the IKK complex and the phosphorylation of MAPK proteins. This prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

Conclusion

This compound is a well-characterized bidesmosidic triterpenoid saponin with a complex chemical structure. The experimental protocols for its isolation and quantification have been established, relying on a combination of chromatographic and spectroscopic techniques. While direct evidence for the specific biological activities of this compound is still emerging, the known anti-inflammatory properties of related saponins suggest that it may act by modulating key signaling pathways such as NF-κB and MAPK. This technical guide provides a solid foundation for researchers interested in further exploring the chemical properties and therapeutic potential of this and other related natural products.

References

- 1. Mechanism of the effect of saikosaponin on atherosclerosis in vitro is based on the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saponin and Sapogenol. XXXIII. Chemical Constituents of the Seeds of Vigna angularis (WILLD.) OHWI et OHASHI. (3). Azukisaponins V and VI | Semantic Scholar [semanticscholar.org]

- 3. Anti-Obesity Effects of Adzuki Bean Saponins in Improving Lipid Metabolism Through Reducing Oxidative Stress and Alleviating Mitochondrial Abnormality by Activating the PI3K/Akt/GSK3β/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Characterization and quantification of flavonoids and saponins in adzuki bean (Vigna angularis L.) by HPLC–DAD–ESI–MSn analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

Azukisaponin VI: A Technical Overview of its Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azukisaponin VI is a triterpenoid saponin isolated from the adzuki bean (Vigna angularis), a legume widely consumed in East Asia. Triterpenoid saponins are a diverse group of natural products known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and cholesterol-lowering effects. This technical guide provides a comprehensive overview of the molecular characteristics, experimental protocols for analysis, and known biological signaling pathways associated with this compound.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for its identification, characterization, and quantification in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₅₄H₈₆O₂₅ | --INVALID-LINK-- |

| Molecular Weight | 1135.2 g/mol | --INVALID-LINK-- |

| CAS Number | 82801-39-6 | --INVALID-LINK-- |

| Class | Triterpene Saponin | --INVALID-LINK-- |

Experimental Protocols

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Quantification of this compound in Adzuki Bean Extract

This protocol is adapted from a method for the characterization and quantification of flavonoids and saponins in adzuki beans.[1][2]

1. Sample Preparation:

-

Obtain a total extract of adzuki beans.

-

To separate saponins, employ precipitation with methanol-acetone. The saponins will be present in the precipitate fraction.[2]

2. HPLC Conditions:

-

Column: Phenomenex C₈ column (150 × 2.0 mm, 5 μm).[2]

-

Mobile Phase: A gradient elution using water with 10 mM ammonium acetate (A) and acetonitrile (B).[2]

-

Gradient Program:

-

Initial: 10% B for 10 min

-

30 min: 15% B

-

45 min: 25% B

-

55 min: 35% B

-

60 min: 45% B

-

70 min: 55% B[2]

-

-

Flow Rate: 0.2 mL/min.[2]

-

Injection Volume: 10 μL.[2]

-

Detection: UV absorption at 205 nm for saponins.[2]

3. Mass Spectrometry Conditions:

-

Couple the HPLC system to an electrospray ionization-tandem multi-stage mass spectrometer (ESI-MSn).

-

Utilize an external calibration method with an authentic standard of this compound for quantification.

-

Employ a time segment and extract ion chromatogram (EIC) analysis for accurate measurement.[1]

Signaling Pathways

Recent research on adzuki bean saponins suggests a role in mitigating the effects of a high-fat diet, potentially through the activation of the PI3K/Akt/GSK3β/β-catenin signaling pathway. While the specific action of this compound within this pathway is still under investigation, a generalized workflow of this pathway is presented below.

Caption: Proposed PI3K/Akt Signaling Pathway and the potential influence of this compound.

Experimental Workflow for Investigating this compound Activity

The following diagram outlines a general workflow for researchers investigating the biological effects of this compound.

Caption: A generalized experimental workflow for the study of this compound.

References

The Unveiling of Azukisaponin VI Synthesis in Vigna angularis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Azukisaponin VI, a key bioactive triterpenoid saponin found in adzuki beans (Vigna angularis). This document details the putative enzymatic steps, from the initial cyclization of 2,3-oxidosqualene to the final glycosylation events, and presents relevant quantitative data. Furthermore, it outlines established experimental protocols for the elucidation of such pathways, offering a roadmap for future research in this area.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving three major classes of enzymes: oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-glycosyltransferases (UGTs). While the complete pathway in Vigna angularis has not been fully elucidated, a putative pathway can be constructed based on the known structure of this compound and established knowledge of saponin biosynthesis in related legume species.

The structure of this compound is 3-O-[β-D-glucopyranosyl (1→2)-β-D-glucuronopyranosyl]-29-O-[β-D-glucopyranosyl (1→6)-β-D-glucuronopyranosyl] azukisapogenol[1][2]. The biosynthesis can be divided into two main stages: the formation of the aglycone, azukisapogenol, and its subsequent glycosylation.

Stage 1: Biosynthesis of the Aglycone, Azukisapogenol

The synthesis of the triterpenoid backbone of azukisapogenol begins with the cyclization of 2,3-oxidosqualene, a common precursor for sterols and triterpenoids in plants[3].

-

Cyclization of 2,3-Oxidosqualene: An oxidosqualene cyclase (OSC), likely a β-amyrin synthase, catalyzes the formation of the pentacyclic triterpenoid skeleton, β-amyrin. This class of enzyme is common in the Fabaceae family[4].

-

Oxidative Modifications: A series of hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases (P450s), decorate the β-amyrin backbone. Based on the structure of azukisapogenol (3β, 22β, 24, 29-tetrahydroxyolean-12-ene), this would involve hydroxylations at positions C-3, C-22, C-24, and C-29. Specific P450s from the CYP72A and CYP93E families have been implicated in similar modifications in other legumes[4]. The hydroxylation at C-29 is a key step in the formation of azukisapogenol[1].

Stage 2: Glycosylation of Azukisapogenol

Once azukisapogenol is synthesized, it undergoes glycosylation at the C-3 and C-29 hydroxyl groups, catalyzed by UDP-glycosyltransferases (UGTs). This process involves the sequential addition of sugar moieties from activated UDP-sugar donors.

-

C-3 Glycosylation:

-

A UDP-glucuronosyltransferase attaches a glucuronic acid molecule to the C-3 hydroxyl group of azukisapogenol.

-

A subsequent UDP-glucosyltransferase adds a glucose molecule to the C-2 position of the glucuronic acid.

-

-

C-29 Glycosylation:

-

A UDP-glucuronosyltransferase attaches a glucuronic acid molecule to the C-29 hydroxyl group of azukisapogenol.

-

A UDP-glucosyltransferase then adds a glucose molecule to the C-6 position of this glucuronic acid.

-

References

- 1. BJOC - Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants [beilstein-journals.org]

- 2. 4.15. Glycosyltransferase enzyme assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Azukisaponin VI: A Comprehensive Technical Guide on its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Azukisaponin VI, a triterpenoid saponin first isolated from adzuki beans (Vigna angularis). We delve into the historical context of its discovery, detailing the pioneering extraction and structure elucidation methods. The guide presents a thorough examination of the experimental protocols for its isolation and characterization, supported by tabulated quantitative data. Furthermore, we explore the current understanding of this compound's biological activities and its modulation of cellular signaling pathways, offering insights for future research and drug development.

Introduction

This compound is a notable oleanene-type triterpenoid saponin that has garnered interest for its potential pharmacological properties. As a member of the saponin family, it is characterized by a complex glycosidic structure attached to a triterpenoid aglycone. This guide aims to be a comprehensive resource for researchers, providing detailed information on its discovery, the evolution of isolation techniques, and its known biological functions.

Discovery and Initial Isolation

This compound was first reported in 1983 by a team of Japanese scientists, Kitagawa et al., in their extensive investigation of the chemical constituents of adzuki beans (Vigna angularis (WILLD.) OHWI et OHASHI)[1][2][3]. Their work, published in the "Chemical & Pharmaceutical Bulletin," marked a significant contribution to the field of natural product chemistry.

Historical Context

The initial isolation of this compound was part of a broader effort to characterize the saponin content of adzuki beans, a legume with a long history of use in traditional medicine. This research laid the groundwork for future studies into the biological activities of these compounds.

Structure Elucidation

The structure of this compound was elucidated through a combination of chemical degradation and spectroscopic analysis. It was identified as 3-O-[β-D-glucopyranosyl(1→2)-β-D-glucuronopyranosyl]-29-O-[β-D-glucopyranosyl(1→6)-β-D-glucopyranosyl]azukisapogenol. A key structural feature highlighted in the original publication is that this compound was the first reported example of a 3, 29-bisdesmoside of an oleanene oligoglycoside[2].

Experimental Protocols

The isolation and characterization of this compound have evolved from classical phytochemical techniques to more advanced chromatographic and spectroscopic methods.

Original Isolation Protocol (Kitagawa et al., 1983)

While the full text of the original 1983 publication by Kitagawa et al. was not available for detailed extraction of quantitative data like yields, the general procedure involved the extraction of adzuki beans with a polar solvent, followed by a series of chromatographic steps to separate the complex mixture of saponins.

Modern Isolation and Purification Protocol

Contemporary methods for isolating this compound from adzuki beans generally follow the workflow outlined below. This protocol is a composite based on modern phytochemical practices.

Experimental Workflow for this compound Isolation

-

Extraction: Powdered adzuki beans are extracted with 70% aqueous ethanol at room temperature. The extraction is typically repeated multiple times to ensure a high yield.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to remove the ethanol.

-

Partitioning: The resulting aqueous concentrate is partitioned with n-butanol. The saponins, including this compound, will preferentially move to the n-butanol layer.

-

Macroporous Resin Chromatography: The n-butanol extract is subjected to column chromatography on a macroporous resin (e.g., AB-8). The column is washed with water to remove sugars and other polar impurities, and then the saponins are eluted with a gradient of ethanol in water.

-

Silica Gel Chromatography: Fractions enriched with this compound are further purified by silica gel column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using preparative HPLC with a C18 column.

Characterization Methods

The structure and purity of isolated this compound are confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the complete structural elucidation of the aglycone and the sugar moieties, as well as for determining the linkage points between them.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₄H₈₆O₂₅ | [4] |

| Molecular Weight | 1135.2 g/mol | [4] |

| CAS Number | 82801-39-6 | [4] |

| Appearance | Solid | [4] |

| Melting Point | 223 - 225 °C | [4] |

Table 2: Spectroscopic Data for this compound (Predicted/Reported)

| Technique | Key Data Points |

| ¹H NMR | Data not yet available in detail from accessible literature. |

| ¹³C NMR | Data not yet available in detail from accessible literature. |

| MS/MS | Data not yet available in detail from accessible literature. |

Note: Detailed, experimentally verified NMR and MS/MS data from the original 1983 publication were not accessible for this guide. Researchers should refer to the original publication for this information.

Biological Activity and Signaling Pathways

Research into the biological effects of this compound is ongoing, with several studies pointing towards its potential therapeutic applications.

Anti-Obesity and Metabolic Effects

A study investigating the effects of a saponin extract from adzuki beans, which includes this compound, demonstrated significant anti-obesity effects. The study suggested that the saponin mixture improves lipid metabolism and reduces oxidative stress[5].

Modulation of the PI3K/Akt/GSK3β/β-catenin Signaling Pathway

The anti-obesity effects of the adzuki bean saponin mixture have been linked to the modulation of the PI3K/Akt/GSK3β/β-catenin signaling pathway[5]. This pathway is crucial in regulating various cellular processes, including cell growth, proliferation, and metabolism.

PI3K/Akt/GSK3β/β-catenin Signaling Pathway

Potential Anti-inflammatory and Other Activities

While direct studies on the anti-inflammatory effects of isolated this compound are limited, many triterpenoid saponins are known to possess anti-inflammatory properties[6][7][8][9][10]. Further research is warranted to investigate the specific anti-inflammatory mechanisms of this compound. There is also emerging evidence suggesting a potential role for saponins in modulating other pathways, such as the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress[11][12][13][14][15]. However, direct evidence for this compound's effect on this pathway is not yet available.

Future Directions

The discovery and ongoing research into this compound highlight the potential of natural products in drug discovery. Future research should focus on:

-

Detailed Bioactivity Studies: Investigating the pharmacological effects of purified this compound in various disease models.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship Studies: Synthesizing derivatives of this compound to optimize its biological activity and pharmacokinetic properties.

Conclusion

This compound, since its discovery in 1983, has been recognized as a structurally unique triterpenoid saponin. While initial studies focused on its isolation and characterization, recent research has begun to uncover its potential biological activities, particularly in the context of metabolic health. This technical guide provides a solid foundation for researchers and professionals in the field, summarizing the key historical and technical aspects of this compound and paving the way for future investigations into its therapeutic potential.

References

- 1. dokumen.pub [dokumen.pub]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C54H86O25 | CID 13035678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Anti-Obesity Effects of Adzuki Bean Saponins in Improving Lipid Metabolism Through Reducing Oxidative Stress and Alleviating Mitochondrial Abnormality by Activating the PI3K/Akt/GSK3β/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. possesses anti-inflammatory properties: Topics by Science.gov [science.gov]

- 7. Anti-Inflammatory Activity of Crude Saponin Extracts from Five Nigerian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of Nrf2 Reduces UVA-Mediated MMP-1 Upregulation via MAPK/AP-1 Signaling Cascades: The Photoprotective Effects of Sulforaphane and Hispidulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IRS-2/Akt/GSK-3β/Nrf2 Pathway Contributes to the Protective Effects of Chikusetsu Saponin IVa against Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nrf2 activation protects against solar-simulated ultraviolet radiation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Azukisaponin VI

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azukisaponin VI, a triterpenoid saponin isolated from the seeds of the adzuki bean (Vigna angularis), is a bioactive compound of significant interest to the scientific community. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a particular focus on its anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies for cited studies, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further research and drug development efforts.

Introduction

Saponins, a diverse group of glycosides, are widely distributed in the plant kingdom and are recognized for their broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, and cholesterol-lowering properties. This compound is one of the primary saponins found in adzuki beans, a legume consumed and utilized in traditional medicine for centuries across East Asia. Emerging research has begun to elucidate the specific biological activities of isolated this compound, distinguishing its effects from the broader activities of crude adzuki bean extracts. This guide aims to consolidate the available scientific data on this compound to support its potential development as a therapeutic agent.

Chemical Identity

It is critical to distinguish this compound from Vigna angularis from other saponins that may share a similar name. For instance, Asperosaponin VI, isolated from Dipsacus asper, possesses a different chemical structure and, consequently, its biological activities should not be directly attributed to this compound. The structure of this compound from adzuki beans has been elucidated through spectroscopic analysis.

Biological Activities of this compound

Research on purified this compound has primarily focused on its anti-inflammatory effects. While studies on whole adzuki bean extracts suggest a range of other activities, including anti-obesity and hepatoprotective effects, specific data on the isolated saponin in these areas are limited.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.[1] Overproduction of NO is a hallmark of chronic inflammation and is implicated in the pathophysiology of various inflammatory diseases. The inhibitory effect of this compound on NO production suggests its potential as a modulator of inflammatory responses.

| Compound | Cell Line | Assay | Endpoint | IC50 (µM) | Reference |

| This compound | RAW264.7 | Nitric Oxide Production | Inhibition | ~24 | [1] |

Experimental Protocols

Isolation and Purification of this compound from Vigna angularis

A general procedure for the isolation of this compound involves the extraction of saponins from the seeds of Vigna angularis followed by chromatographic separation.

-

Extraction: Powdered seeds of Vigna angularis are extracted with a suitable solvent, such as 70% ethanol, at room temperature. The extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

-

Chromatographic Separation: The n-butanol fraction is subjected to column chromatography on silica gel or other suitable resins. Elution is performed with a gradient of solvents, for example, a chloroform-methanol-water mixture.

-

Purification: Fractions containing this compound are further purified by repeated column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound. The structure of the isolated this compound is then confirmed using spectroscopic methods like 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

In Vitro Anti-inflammatory Assay: Nitric Oxide Production in Macrophages

This protocol outlines the methodology used to assess the anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in LPS-stimulated RAW264.7 macrophages.[1]

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-treated for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.

-

Incubation: The cells are incubated for an additional 24 hours.

-

Nitrite Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured as an indicator of NO production.

-

50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

-

The mixture is incubated for 10 minutes at room temperature in the dark.

-

50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, and the mixture is incubated for another 10 minutes at room temperature in the dark.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis: The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key concepts related to the biological investigation of this compound.

Future Directions

The current body of research provides a solid foundation for the anti-inflammatory potential of this compound. However, to fully realize its therapeutic promise, further investigations are warranted in the following areas:

-

Elucidation of the precise molecular mechanism by which this compound inhibits inflammatory pathways.

-

Comprehensive toxicological studies , including in vitro cytotoxicity assays on various cell lines and in vivo toxicity assessments.

-

In vivo efficacy studies in animal models of inflammatory diseases to validate the in vitro findings.

-

Investigation into other potential biological activities , such as its role in lipid metabolism and hepatoprotection, using the purified compound.

Conclusion

This compound, a distinct saponin from Vigna angularis, has emerged as a promising natural compound with potent anti-inflammatory activity. The quantitative data and experimental protocols presented in this guide offer valuable resources for researchers and drug development professionals. Continued research into its mechanisms of action, safety profile, and in vivo efficacy is essential to unlock the full therapeutic potential of this adzuki bean-derived saponin.

References

Pharmacological Properties of Azukisaponin VI: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azukisaponin VI is a triterpenoid saponin isolated from the adzuki bean (Vigna angularis), a legume widely consumed and utilized in traditional medicine in East Asia. Saponins from adzuki beans have garnered significant scientific interest for their potential health benefits, including anti-obesity, anti-diabetic, and anti-inflammatory properties. While research on the specific pharmacological activities of isolated this compound is still emerging, studies on adzuki bean saponin extracts, in which this compound is a prominent component, provide valuable insights into its potential therapeutic applications. This technical guide summarizes the current understanding of the pharmacological properties of this compound, drawing primarily from studies on adzuki bean saponin extracts, and provides detailed experimental protocols and pathway diagrams to facilitate further research and drug development.

Chemical and Physical Properties

This compound is an oleanene-type triterpenoid saponin. Basic chemical and physical data are provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₄H₈₆O₂₅ | --INVALID-LINK-- |

| Molecular Weight | 1135.2 g/mol | --INVALID-LINK-- |

| Physical Description | Solid | --INVALID-LINK-- |

| Melting Point | 223 - 225 °C | --INVALID-LINK-- |

| CAS Number | 82801-39-6 | --INVALID-LINK-- |

Pharmacological Activities of Adzuki Bean Saponin Extracts Containing this compound

Current research indicates that adzuki bean saponin (ABS) extracts, which contain this compound as a major constituent, possess several significant pharmacological activities.

Anti-Obesity and Metabolic Effects

Adzuki bean saponin extracts have demonstrated notable anti-obesity effects in both in vitro and in vivo models. These effects are attributed to the inhibition of digestive enzymes and modulation of key signaling pathways involved in lipid metabolism.

In Vitro Enzyme Inhibition:

Adzuki bean saponin extracts have been shown to inhibit pancreatic lipase and α-glucosidase, enzymes crucial for the digestion of fats and carbohydrates, respectively. This inhibition can reduce the absorption of dietary fats and sugars, thereby contributing to weight management.[1][2][3]

Table 2: In Vitro Enzyme Inhibitory Activity of Adzuki Bean Saponin Extract

| Enzyme | Concentration | % Inhibition | Source |

| α-Glucosidase | 1 mg/mL | 68.3% | [1] |

| Pancreatic Lipase | 1 mg/mL | Not specified, but demonstrated dose-dependent inhibition | [1] |

In Vivo Anti-Obesity Effects:

In high-fat diet-induced obese mice, oral administration of adzuki bean saponin extracts led to a significant reduction in body weight gain, adipose tissue mass, and improved serum lipid profiles.[1][4]

Table 3: In Vivo Effects of Adzuki Bean Saponin Extract in High-Fat Diet-Induced Obese Mice

| Parameter | Effect | Source |

| Body Weight | Significantly reduced | [1][4] |

| Adipose Tissue Weight | Significantly reduced | [1][4] |

| Serum Triglycerides | Significantly reduced | [1] |

| Serum Total Cholesterol | Significantly reduced | [1] |

| Serum LDL-Cholesterol | Significantly reduced | [1] |

| Serum HDL-Cholesterol | Increased | [1] |

Anti-Inflammatory Activity

While specific studies on the anti-inflammatory effects of isolated this compound are limited, saponins, in general, are known to possess anti-inflammatory properties.[5] Adzuki bean extracts have been shown to inhibit the production of pro-inflammatory cytokines in stimulated macrophages, suggesting a potential anti-inflammatory role for their constituent saponins, including this compound.[6] The proposed mechanisms often involve the modulation of the NF-κB and MAPK signaling pathways.[5]

Anticancer Activity

Saponins from various plant sources have been extensively studied for their anticancer properties, which include inducing apoptosis, inhibiting cell proliferation, and preventing metastasis.[7] Hot water extracts of adzuki beans, which contain saponins, have been shown to induce apoptosis and inhibit the growth of human stomach cancer cells.[8] However, direct evidence for the anticancer activity of isolated this compound is not yet available.

Mechanism of Action: Signaling Pathways

Recent research on adzuki bean saponin extracts has begun to elucidate the molecular mechanisms underlying their pharmacological effects. The PI3K/Akt signaling pathway has been identified as a key player in the anti-obesity and metabolic regulatory effects of these saponins.[9][10]

PI3K/Akt/GSK3β/β-Catenin Signaling Pathway

A 2025 study on adzuki bean saponins (ABS) demonstrated their ability to improve lipid metabolism and reduce oxidative stress by activating the PI3K/Akt/GSK3β/β-catenin signaling pathway.[9][10] This pathway is crucial for regulating cell proliferation, survival, and metabolism.

Caption: PI3K/Akt/GSK3β/β-catenin signaling pathway activated by adzuki bean saponins.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and adzuki bean saponin extracts.

Protocol 1: Isolation of this compound from Adzuki Beans

This protocol is based on methods described for the extraction and isolation of saponins from Vigna angularis.[10][11]

-

Extraction:

-

Grind 1 kg of adzuki beans into a powder.

-

Extract the powder three times with 10 L of 70% ethanol.

-

Combine the extracts, filter, and concentrate under reduced pressure to remove the ethanol.

-

Partition the remaining aqueous solution three times with petroleum ether to remove lipids. The aqueous fraction contains the saponins.

-

-

Purification:

-

Apply the crude saponin extract to a macroporous adsorption resin column (e.g., D101).

-

Wash the column with deionized water to remove sugars and other polar impurities.

-

Elute the saponins with a gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

-

Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Combine fractions containing this compound.

-

Further purify the combined fractions using preparative HPLC with a C18 column to obtain isolated this compound.

-

Caption: Workflow for the isolation of this compound from adzuki beans.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from a study on adzuki bean extracts.[2]

-

Preparation of Solutions:

-

Prepare a 0.1 M phosphate buffer (pH 6.9).

-

Dissolve α-glucosidase (from Saccharomyces cerevisiae) in the phosphate buffer to a concentration of 1.0 U/mL.

-

Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a concentration of 5 mM.

-

Prepare various concentrations of the test sample (this compound or saponin extract) in the phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the sample solution and 100 µL of the α-glucosidase solution to each well.

-

Incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution to each well.

-

Incubate the plate at 25°C for 5 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Acarbose can be used as a positive control.

-

-

Calculation:

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the test sample.

-

Protocol 3: Western Blot Analysis for PI3K/Akt Pathway Activation

This protocol provides a general framework for assessing the activation of the PI3K/Akt pathway in a cell-based assay.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HepG2 cells) in the appropriate medium.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or saponin extract for a specified time period.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Directions

The available evidence strongly suggests that adzuki bean saponin extracts, rich in this compound, possess significant pharmacological potential, particularly in the context of metabolic disorders like obesity and diabetes. The identification of the PI3K/Akt signaling pathway as a molecular target provides a solid foundation for further investigation. However, a critical gap in the literature is the lack of studies on the bioactivity of isolated this compound. Future research should focus on:

-

Pharmacological screening of isolated this compound: To determine its specific contributions to the observed effects of the saponin extracts, including its anti-inflammatory and anticancer potential.

-

Quantitative analysis: To establish dose-response relationships and determine IC₅₀ values for various biological activities.

-

In-depth mechanistic studies: To further elucidate the signaling pathways modulated by this compound.

-

Preclinical and clinical studies: To evaluate the therapeutic efficacy and safety of this compound in animal models and eventually in humans.

This technical guide provides a comprehensive overview of the current knowledge on the pharmacological properties of this compound and serves as a valuable resource for researchers dedicated to exploring its therapeutic potential.

References

- 1. Saponins and Flavonoids from Adzuki Bean (Vigna angularis L.) Ameliorate High-Fat Diet-Induced Obesity in ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Saponins and Flavonoids from Adzuki Bean (Vigna angularis L.) Ameliorate High-Fat Diet-Induced Obesity in ICR Mice [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Saponins and Flavonoids from Adzuki Bean (Vigna angularis L.) Ameliorate High-Fat Diet-Induced Obesity in ICR Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caringsunshine.com [caringsunshine.com]

- 7. Saponins from Chinese Medicines as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchmap.jp [researchmap.jp]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Obesity Effects of Adzuki Bean Saponins in Improving Lipid Metabolism Through Reducing Oxidative Stress and Alleviating Mitochondrial Abnormality by Activating the PI3K/Akt/GSK3β/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

In Vitro Profile of Azukisaponin VI: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azukisaponin VI is a triterpenoid saponin identified as a constituent of the adzuki bean (Vigna angularis). While research on the specific in vitro bioactivities of isolated this compound is limited, studies on the total saponin extract from adzuki beans (Adzuki Bean Saponins or ABS) provide valuable insights into its potential pharmacological effects. This technical guide summarizes the available in vitro data for Adzuki Bean Saponins, with the understanding that this compound is a component of this mixture and likely contributes to the observed activities. The primary focus of the research to date has been on the anti-obesity and metabolic effects of the saponin extract.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data, such as IC50 values, for isolated this compound in the public domain. The following table summarizes the findings for the Adzuki Bean Saponin (ABS) mixture.

Table 1: In Vitro Biological Effects of Adzuki Bean Saponin (ABS) Extract

| Cell Line | Assay | Treatment | Observed Effect | Reference |

| HepG2 | Oil Red O Staining | ABS (various concentrations) | Reduction of lipid accumulation | [1] |

| 3T3-L1 | Adipogenesis Assay | ABS (various concentrations) | Inhibition of adipocyte differentiation | [1] |

| HepG2 | Western Blot | ABS | Activation of the PI3K/Akt/GSK3β/β-catenin signaling pathway | [1] |

Key Experimental Protocols

Detailed experimental protocols for the in vitro evaluation of Adzuki Bean Saponins are outlined below. These methodologies can serve as a foundation for designing future studies on isolated this compound.

Cell Culture and Treatment

-

Cell Lines:

-

HepG2 (human liver cancer cell line) for studying lipid metabolism.

-

3T3-L1 (mouse preadipocyte cell line) for studying adipogenesis.

-

-

Culture Conditions:

-

Cells are maintained in an appropriate medium (e.g., DMEM for 3T3-L1, MEM for HepG2) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation is carried out at 37°C in a humidified atmosphere with 5% CO2.

-

-

Treatment Protocol:

-

For lipid accumulation studies in HepG2 cells, a model of non-alcoholic fatty liver disease (NAFLD) can be induced by treatment with a mixture of free fatty acids (e.g., oleic acid and palmitic acid).

-

Cells are then treated with varying concentrations of the Adzuki Bean Saponin extract for a specified period (e.g., 24 hours).

-

Oil Red O Staining for Lipid Accumulation

-

Purpose: To visualize and quantify lipid accumulation in cells.

-

Procedure:

-

Cells are washed with phosphate-buffered saline (PBS).

-

Fixation is performed with 4% paraformaldehyde for 30 minutes.

-

After another wash with PBS, cells are stained with a filtered Oil Red O solution for 30-60 minutes.

-

Excess stain is removed by washing with water.

-

The stained lipid droplets are visualized by microscopy.

-

For quantification, the stain is eluted with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm).

-

Adipogenesis Assay

-

Purpose: To assess the effect on the differentiation of preadipocytes into mature adipocytes.

-

Procedure:

-

3T3-L1 preadipocytes are grown to confluence.

-

Adipogenesis is induced using a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

-

Cells are simultaneously treated with various concentrations of the saponin extract.

-

The medium is changed every 2-3 days.

-

After 8-10 days, the degree of differentiation is assessed by Oil Red O staining of accumulated lipids.

-

Western Blot Analysis

-

Purpose: To investigate the effect on the expression and phosphorylation of proteins in specific signaling pathways.

-

Procedure:

-

Cells are lysed to extract total proteins.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PI3K, Akt, p-Akt, GSK3β, p-GSK3β, β-catenin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for Adzuki Bean Saponins and a general experimental workflow for in vitro studies.

References

Azukisaponin VI: A Technical Guide on Potential Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azukisaponin VI, a triterpenoid saponin isolated from the adzuki bean (Vigna angularis), is emerging as a compound of interest for its potential therapeutic applications. Primarily investigated through computational modeling and as part of a broader saponin extract, this compound shows promise in the realms of metabolic disorders. This technical guide synthesizes the current, albeit limited, scientific knowledge on this compound, focusing on its predicted anti-obesity and anti-diabetic effects. It provides a summary of the available quantitative data, outlines relevant signaling pathways, and details pertinent experimental protocols to facilitate further research and development. It is important to note that while computational data is available, in vitro and in vivo studies on the isolated this compound are needed to experimentally validate these predictions.

Predicted Therapeutic Effects: Computational and Mixed-Saponin Studies

Current understanding of this compound's therapeutic potential is largely derived from computational studies and research on adzuki bean saponin extracts. These preliminary findings suggest a role for this compound in the management of obesity and diabetes through the inhibition of key digestive enzymes.

Anti-Obesity and Anti-Diabetic Potential (Computational Data)

A significant computational study utilized molecular docking and molecular dynamics simulations to predict the interaction of this compound with key carbohydrate-digesting enzymes. The study suggests that this compound may act as a potent inhibitor of these enzymes, thereby reducing the absorption of dietary carbohydrates. The binding affinities, represented by the Molecular Mechanics Generalized Born Surface Area (MMGBSA) free energy, are presented below.

| Target Enzyme | Ligand | MMGBSA Free Energy (kcal/mol) | Predicted Therapeutic Effect |

| Maltase-Glucoamylase | This compound | -67.77 | Anti-diabetic, Anti-obesity |

| α-Amylase | This compound | Not explicitly stated as the best compound, but implicated in the study | Anti-diabetic, Anti-obesity |

Note: The data presented is based on computational modeling and requires experimental validation.

Implicated Signaling Pathways

Research on a mixture of adzuki bean saponins, which includes this compound, has implicated the PI3K/Akt/GSK3β/β-catenin signaling pathway in its anti-obesity effects. This pathway is crucial in regulating cellular processes like growth, proliferation, and metabolism. The study on the saponin mixture suggests that its anti-obesity effects are mediated through the modulation of this pathway.

Caption: PI3K/Akt/GSK3β/β-catenin signaling pathway potentially modulated by adzuki bean saponins.

Experimental Protocols

While specific experimental protocols for isolated this compound are not available in the current literature, this section provides detailed methodologies for key assays that would be essential for the in vitro validation of its predicted anti-obesity and anti-diabetic effects.

α-Amylase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on α-amylase, a key enzyme in carbohydrate digestion.

Materials:

-

Porcine pancreatic α-amylase solution

-

Starch solution (1% w/v in buffer)

-

3,5-Dinitrosalicylic acid (DNSA) reagent

-

Sodium potassium tartrate solution

-

Phosphate buffer (pH 6.9)

-

This compound solution (various concentrations)

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound and acarbose in phosphate buffer.

-

In a 96-well plate, add 50 µL of the this compound solution or acarbose to respective wells. For the control, add 50 µL of phosphate buffer.

-

Add 50 µL of the α-amylase solution to all wells and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the starch solution to all wells and incubate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of DNSA reagent to each well.

-

Heat the plate in a boiling water bath for 5 minutes.

-

Cool the plate to room temperature and add 100 µL of distilled water to each well.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Caption: Workflow for the α-amylase inhibition assay.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit α-glucosidase, another important enzyme in carbohydrate digestion.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate solution (0.1 M)

-

This compound solution (various concentrations)

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound and acarbose in phosphate buffer.

-

Add 50 µL of the this compound solution or acarbose to respective wells of a 96-well plate. For the control, add 50 µL of phosphate buffer.

-

Add 100 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

-

Add 50 µL of pNPG solution to each well to start the reaction and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of sodium carbonate solution.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition using the formula provided in section 4.1.

-

Determine the IC50 value.

In Vitro Adipogenesis Assay using 3T3-L1 Cells

This cell-based assay evaluates the effect of a compound on the differentiation of pre-adipocytes into mature adipocytes.

Materials:

-

3T3-L1 pre-adipocyte cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Bovine Calf Serum (BCS)

-

Penicillin-Streptomycin solution

-

Insulin, Dexamethasone, and 3-isobutyl-1-methylxanthine (MDI) for differentiation cocktail

-

Oil Red O staining solution

-

Phosphate-Buffered Saline (PBS)

-

Formalin

-

Isopropanol

-

This compound solution (various concentrations)

Procedure:

-

Culture 3T3-L1 pre-adipocytes in DMEM with 10% BCS and penicillin-streptomycin until confluent.

-

Two days post-confluency, induce differentiation by replacing the medium with DMEM containing 10% FBS and the MDI cocktail, with or without various concentrations of this compound.

-

After 48 hours, replace the medium with DMEM containing 10% FBS and insulin, with or without this compound.

-

After another 48 hours, replace the medium with DMEM containing 10% FBS, with or without this compound, and continue to culture for another 4-6 days, changing the medium every 2 days.

-

On day 8-10, wash the cells with PBS and fix with 10% formalin for 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain with Oil Red O solution for 20 minutes to visualize lipid droplets.

-

Wash with water and acquire images using a microscope.

-

To quantify lipid accumulation, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 510 nm.

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a potential therapeutic agent for metabolic diseases. The computational evidence for its inhibitory effects on key digestive enzymes is a strong starting point. The implication of the PI3K/Akt pathway in the action of related saponins provides a mechanistic framework for future studies.

The critical next step is the experimental validation of these findings using isolated this compound. In vitro assays, as detailed in this guide, will be crucial to confirm its enzymatic inhibitory activity and to determine its effects on adipogenesis. Subsequent in vivo studies in relevant animal models of obesity and diabetes will be necessary to establish its efficacy and safety profile. Further research should also focus on elucidating the precise molecular targets of this compound and its specific role in modulating the PI3K/Akt signaling pathway. Such studies will be instrumental in unlocking the full therapeutic potential of this natural compound.

Azukisaponin VI: An In-Depth Technical Guide to its Role in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azukisaponin VI, a triterpenoid saponin predominantly found in adzuki beans (Vigna angularis), represents a promising natural compound in the realm of plant defense. Saponins, as a chemical class, are well-documented for their protective functions against a variety of biotic threats, including fungal pathogens and insect herbivores. This technical guide synthesizes the current, albeit limited, direct research on this compound with the broader knowledge of saponin-mediated defense mechanisms. It provides a comprehensive overview of its quantitative presence in adzuki beans, its putative roles in antifungal and insecticidal defense, detailed experimental protocols for its study, and conceptual models of the signaling pathways it may influence. This document aims to serve as a foundational resource for researchers and professionals seeking to explore the potential of this compound in agriculture and pharmacology.

Quantitative Profile of this compound in Vigna angularis

Understanding the concentration of this compound in its natural source is crucial for evaluating its potential biological significance. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been employed to quantify saponins in adzuki bean extracts.

Table 1: Concentration of Azukisaponins in Adzuki Bean Extracts

| Compound | Content in Total Extract (mg/g) | Content in Saponin-Enriched Extract (mg/g) |

| Azukisaponin I | 8.9 | 5.4 |

| Azukisaponin II | 186.9 | 389.7 |

| Azukisaponin III | 79.0 | 27.6 |

| Azukisaponin IV | 6.6 | 11.4 |

| Azukisaponin V | 165.9 | 283.2 |

| This compound | 20.0 | 206.3 |

Data compiled from studies on the chemical composition of adzuki beans.[1][2]

Postulated Roles in Plant Defense

While direct studies on the defense-related activities of this compound are scarce, the well-established functions of other saponins provide a strong basis for inferring its potential roles.

Antifungal Activity

Saponins are known to exhibit broad-spectrum antifungal activity. The primary proposed mechanism involves the interaction of the lipophilic sapogenin backbone with sterols in the fungal cell membrane. This interaction disrupts membrane integrity, leading to the formation of pores, leakage of cellular contents, and ultimately, cell death.

Insecticidal and Antifeedant Properties

The protective effects of saponins against insect herbivores are multifaceted. They can act as potent antifeedants, deterring insects from consuming plant tissues. Furthermore, some saponins have been shown to interfere with insect physiology by inhibiting digestive enzymes or disrupting the synthesis of essential hormones like ecdysteroids, which are critical for molting and development.

Experimental Protocols

To facilitate further research into the bioactivity of this compound, this section provides detailed, adaptable protocols for its extraction, purification, and biological evaluation.

Extraction and Purification of this compound

This protocol outlines a standard procedure for isolating saponins from plant material, which can be optimized for this compound.

-

Material Preparation: Air-dry and finely grind adzuki beans.

-

Initial Extraction: Perform exhaustive extraction of the powdered material with 70% aqueous ethanol at room temperature.

-

Solvent Partitioning: Concentrate the ethanolic extract under reduced pressure to obtain an aqueous residue. Sequentially partition this residue with petroleum ether (to remove lipids) and then with water-saturated n-butanol to extract the crude saponins.

-

Chromatographic Purification: Subject the n-butanol fraction to column chromatography on a macroporous adsorbent resin (e.g., Diaion HP-20), eluting with a stepwise gradient of methanol in water.

-

Fine Purification: Further purify the fractions containing this compound using repeated column chromatography on silica gel and reversed-phase (C18) columns, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Antifungal Activity Assay (Poisoned Food Technique)

-

Culture Preparation: Grow the desired phytopathogenic fungus on a suitable medium, such as Potato Dextrose Agar (PDA).

-

Test Plate Preparation: Dissolve purified this compound in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and add it to molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 250 µg/mL). Pour the agar into sterile Petri dishes.

-

Inoculation: Place a mycelial disc (5 mm diameter) from the margin of an actively growing fungal culture at the center of each test and control (solvent only) plate.

-

Incubation and Data Collection: Incubate the plates at the optimal temperature for the test fungus. Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish. Calculate the percentage of mycelial growth inhibition.

Insect Antifeedant Assay (Leaf Disc Choice Test)

-

Insect Rearing: Maintain a healthy culture of the target insect herbivore on its host plant under controlled conditions.

-

Leaf Disc Preparation: Using a cork borer, cut discs from fresh leaves of the host plant.

-

Treatment Application: Apply a solution of this compound in a suitable solvent to one set of leaf discs and the solvent alone to another (control) set. Allow the solvent to evaporate completely.

-

Bioassay Setup: In a Petri dish lined with moist filter paper, place one treated and one control leaf disc. Introduce a single, pre-starved insect larva.

-

Evaluation: After 24-48 hours, measure the area of each leaf disc consumed using an image analysis software. Calculate an antifeedant index to quantify the deterrence.

Analysis of Plant Defense Gene Expression

-

Plant Treatment: Treat young, healthy plants (e.g., adzuki bean seedlings) with a solution of this compound or a control solution.

-

Tissue Sampling: Harvest plant tissues (e.g., leaves, roots) at various time points post-treatment (e.g., 0, 6, 12, 24 hours).

-

RNA Isolation and cDNA Synthesis: Extract total RNA from the collected samples and reverse-transcribe it into complementary DNA (cDNA).

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers for known plant defense marker genes (e.g., PR-1 for the salicylic acid pathway, PDF1.2 for the jasmonic acid pathway) and a suitable housekeeping gene for normalization.

-

Data Analysis: Determine the relative fold change in gene expression in treated plants compared to controls.

Visualizing Pathways and Workflows

Generalized Biosynthesis of Triterpenoid Saponins

Caption: A simplified schematic of the triterpenoid saponin biosynthetic pathway.

Hypothetical Signaling Pathway for Saponin-Induced Defense

The perception of saponins by plant cells, potentially as damage-associated molecular patterns (DAMPs), is hypothesized to trigger downstream defense signaling cascades.

Caption: A proposed signaling cascade initiated by this compound in plant defense.

Integrated Experimental Workflow

Caption: A structured workflow for the comprehensive study of this compound.

Future Outlook

The study of this compound in plant defense is a nascent field with considerable potential. Future research should prioritize the direct assessment of its antifungal and insecticidal activities against a broad range of agronomically important pests and pathogens. Elucidating the precise molecular targets and signaling pathways activated by this compound in both the plant and the challenging organism will be paramount. Such knowledge will not only deepen our understanding of plant-microbe and plant-insect interactions but also pave the way for the development of novel, sustainable strategies for crop protection and the discovery of new pharmacologically active compounds.

References

Spectroscopic Data of Azukisaponin VI: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Azukisaponin VI, a triterpenoid saponin found in adzuki beans (Vigna angularis). This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development by consolidating its mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, along with relevant experimental protocols.

Chemical Structure and Properties

This compound is an oleanane-type triterpenoid saponin. Its structure was first elucidated by Kitagawa et al. in 1983.

Molecular Formula: C₅₄H₈₆O₂₅[1]

IUPAC Name: 3,4-dihydroxy-6-[[4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-11-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl]-1,2,3,4,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

CAS Number: 82801-39-6

Spectroscopic Data

Mass Spectrometry (MS) Data

High-performance liquid chromatography coupled with diode array detection and electrospray ionization tandem mass spectrometry (HPLC-DAD-ESI-MSⁿ) has been effectively used for the identification and characterization of this compound in adzuki bean extracts. The data presented below is derived from analyses performed in negative ion mode.

Table 1: ESI-MSⁿ Data for this compound

| Ion Mode | Precursor Ion [M-H]⁻ (m/z) | MS² Fragments (m/z) | MS³ Fragments (from m/z 971) |

| Negative | 1133 | 971, 809, 795, 471 | 809, 647 |

Data sourced from Liu et al., 2017.

Nuclear Magnetic Resonance (NMR) Data

The definitive 1D and 2D NMR spectroscopic data for this compound were established in the foundational study by Kitagawa et al. (1983). Regrettably, specific chemical shift and coupling constant data from this primary literature could not be retrieved for inclusion in this guide. Researchers requiring these specific values are directed to the original publication for detailed information.

Experimental Protocols

HPLC-DAD-ESI-MSⁿ Analysis of this compound

The following protocol is based on the methodology reported by Liu et al. (2017) for the analysis of saponins in adzuki beans.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

-

Ion Trap Mass Spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

-

Column: Phenomenex C8 (150 × 2.0 mm, 5 µm).

-

Mobile Phase:

-

A: Water with 10 mM ammonium acetate.

-

B: Acetonitrile.

-

-

Gradient Elution:

-

0-10 min: 10% B

-

10-30 min: 10-15% B

-

30-45 min: 15-25% B

-

45-55 min: 25-35% B

-

55-60 min: 35-45% B

-

60-70 min: 45-55% B

-

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 10 µL.

-

UV Detection: 205 nm for saponins.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Analysis Mode: Tandem multi-stage mass spectrometry (MSⁿ).

-

Further specific parameters such as capillary voltage, drying gas flow, and temperature should be optimized for the specific instrument used.

General Protocol for NMR Analysis of Triterpenoid Saponins

The following provides a general workflow for the acquisition of NMR data for triterpenoid saponins like this compound.

1. Isolation and Purification:

-

This compound is typically isolated from the seeds of Vigna angularis.

-

Extraction is performed using a suitable solvent system, often a methanol-water mixture.

-

The crude extract is then subjected to a series of chromatographic techniques for purification, such as column chromatography on silica gel, Sephadex, and preparative HPLC.

2. NMR Sample Preparation:

-

A purified sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

3. NMR Data Acquisition:

-

Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Standard 1D NMR experiments include ¹H and ¹³C{¹H} acquisitions.

-

2D NMR experiments are crucial for structural elucidation and include:

-

COSY (Correlation Spectroscopy) for ¹H-¹H correlations.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) for direct ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

-

TOCSY (Total Correlation Spectroscopy) to identify spin systems of the sugar moieties.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine stereochemistry.

-

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

References

Physical and chemical properties of Azukisaponin VI

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azukisaponin VI, a triterpenoid saponin isolated from the adzuki bean (Vigna angularis), has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation, characterization, and biological evaluation, and an exploration of its putative mechanism of action through the PI3K/Akt signaling pathway. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and further research.

Physical and Chemical Properties

This compound is a complex glycoside with a triterpenoid aglycone backbone. Its physicochemical properties are crucial for its extraction, purification, and formulation in potential therapeutic applications.

| Property | Value | Reference |

| Molecular Formula | C₅₄H₈₆O₂₅ | [1] |

| Molecular Weight | 1135.2 g/mol | [1] |

| Melting Point | 223 - 225 °C | [1] |

| Appearance | Solid | [1] |

| Water Solubility | 0.92 g/L (Predicted) | |

| logP (Octanol/Water) | -0.6 (Predicted) | [1] |

| CAS Number | 82801-39-6 | [1] |

Experimental Protocols

Isolation and Purification of this compound from Vigna angularis

The following protocol is a synthesized methodology based on established procedures for the extraction and purification of saponins from adzuki beans.[2][3]

Workflow for Isolation and Purification of this compound

Methodology:

-